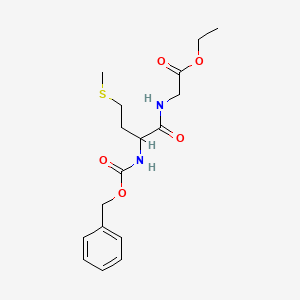

N-CBZ-MET-GLY ETHYL ESTER

Descripción general

Descripción

N-CBZ-MET-GLY ETHYL ESTER is an organic compound with the molecular formula C17H24N2O5S It is a complex molecule that contains various functional groups, including an ester, amide, and thioether

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-CBZ-MET-GLY ETHYL ESTER involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Amide Bond: The initial step involves the reaction of 4-methylsulfanyl-2-aminobutanoic acid with phenylmethoxycarbonyl chloride to form the corresponding amide.

Esterification: The amide is then reacted with ethyl chloroacetate in the presence of a base such as triethylamine to form the ester linkage.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Peptide Coupling

N-Cbz-Met-Gly-OEt serves as a building block for larger peptides:

-

Stepwise Elongation :

Ester Hydrolysis

-

Saponification :

Deprotection

-

Cbz Removal :

Stability and Handling

| Property | Value | Source |

|---|---|---|

| Melting Point | 81–82°C | |

| Boiling Point | 376.3°C at 760 mmHg | |

| Storage Conditions | 2–8°C (moisture-sensitive) | |

| pKa (predicted) | 10.97 ± 0.46 |

Comparative Reaction Data

| Reaction Type | Conditions | Yield |

|---|---|---|

| Chemical Coupling | Acetylene ether, ethyl acetate | 75–90% |

| Enzymatic Coupling | Alcalase-CLEA, MTBE, 50°C | >90% |

| Cbz Deprotection | H₂/Pd-C, RT | 85–95% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-CBZ-MET-GLY ethyl ester is primarily utilized in drug development, particularly as a prodrug or intermediate in synthesizing bioactive compounds.

- Prodrug Development : The compound serves as a precursor for creating more complex molecules that exhibit improved pharmacokinetic properties. For instance, it can be transformed into cyclic dipeptides, which have shown enhanced bioactivity in neuroprotective studies .

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects similar to those of other known nootropics. Its potential to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound derivatives could significantly reduce neuronal damage following ischemic events. The mechanism was attributed to the compound's ability to enhance blood flow and reduce oxidative stress .

Biotechnology Applications

In biotechnology, this compound is used for synthesizing peptides and proteins through solid-phase peptide synthesis (SPPS). The carbobenzyloxy (CBZ) protecting group allows for selective deprotection during synthesis, facilitating the assembly of complex peptides.

- Peptide Synthesis : The CBZ group is widely recognized for its effectiveness in protecting amino groups during peptide synthesis, enhancing the yield and purity of the final products .

Data Table: Comparison of Protecting Groups in SPPS

| Protecting Group | Stability | Deprotection Conditions | Yield Improvement |

|---|---|---|---|

| CBZ | High | Acidic conditions | Moderate |

| Fmoc | Moderate | Basic conditions | High |

| Boc | Low | Acidic conditions | Low |

Material Science Applications

This compound has also found applications in material science, particularly in developing soft materials and hydrogels.

- Hydrogel Formation : Research indicates that modifications of N-CBZ-MET-GLY can lead to the formation of thermally reversible hydrogels. These materials can be used for drug delivery systems due to their ability to encapsulate drugs and release them in a controlled manner .

Case Study: Drug Delivery Systems

A recent study explored the use of N-CBZ-MET-GLY-based hydrogels for delivering anti-cancer drugs. The hydrogels demonstrated pH-responsiveness and effective drug encapsulation, leading to sustained release profiles that enhance therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of N-CBZ-MET-GLY ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid: A closely related compound with similar functional groups.

2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.

Uniqueness

N-CBZ-MET-GLY ETHYL ESTER is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

N-CBZ-MET-GLY ETHYL ESTER, also known as benzyloxycarbonyl-L-methionyl-L-glycine ethyl ester, is a compound that combines the amino acids methionine and glycine within a protected framework. This compound is significant in biochemical applications, particularly in peptide synthesis, due to its unique structural features and biological activities.

Structural Characteristics

The structure of this compound includes:

- Benzyloxycarbonyl (CBZ) group : Protects the amino group of methionine.

- Ethyl ester functional group : Attached to the carboxylic acid of glycine.

These features facilitate its use in synthesizing peptides while maintaining the stability of the amino acids involved.

Biological Activities

Research indicates that this compound exhibits several notable biological activities attributed to its amino acid components:

- Antioxidant Properties : Methionine is known for its antioxidant capabilities, which help protect cells from oxidative stress. This property is crucial in preventing cellular damage and maintaining cellular integrity.

- Role in Neurotransmission : Glycine functions as an inhibitory neurotransmitter in the central nervous system, playing a vital role in various metabolic processes. This suggests that derivatives like this compound may influence neurotransmission and related pathways.

- Protein Synthesis Precursor : Methionine is essential for protein synthesis and serves as a precursor for other biologically significant molecules such as cysteine and homocysteine. Thus, compounds incorporating methionine can be pivotal in metabolic pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and uniqueness of this compound compared to related compounds:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| N-CBZ-METHIONINE | CBZ on methionine only | Focuses solely on methionine without glycine |

| N-CBZ-GLYCINE ETHYL ESTER | CBZ on glycine only | Lacks methionine; simpler structure |

| Cbz-L-Alanylcysteine Methyl Ester | Contains cysteine instead of glycine | Introduces sulfur-containing amino acid |

| Cbz-L-Alanylcysteine Ethyl Ester | Similar structure but different amino acid | Variation in ester type; affects solubility/reactivity |

This compound stands out due to its dual incorporation of methionine and glycine, making it suitable for specific biochemical applications that require both amino acids.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Peptide Synthesis and Biological Evaluation : A study on bifunctional peptides demonstrated that modifications at the C-terminal significantly impact biological activity, particularly in receptor binding and agonist activities. This emphasizes the importance of structural modifications in enhancing biological efficacy .

- Antioxidant Capacity Studies : Research has shown that methionine derivatives exhibit significant antioxidant properties, which can be beneficial in therapeutic contexts where oxidative stress is a concern .

- Neurotransmitter Modulation : The role of glycine as an inhibitory neurotransmitter has been well-documented, suggesting that compounds like this compound could modulate neurotransmission pathways effectively .

Propiedades

IUPAC Name |

ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-3-23-15(20)11-18-16(21)14(9-10-25-2)19-17(22)24-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPZFTIBRWWHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401034 | |

| Record name | Z-Met-Gly ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27482-82-2 | |

| Record name | Z-Met-Gly ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.